1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Description
This compound (CAS: 1001917-37-8, 1299607-47-8) is a brominated pyrido-oxazine derivative with a molecular formula of C₂₁H₃₅BrN₂O₃Si and a molecular weight of 471.52 g/mol . Its structure features a 7-bromo-substituted pyrido[2,3-b][1,4]oxazine core, a 3-((tert-butyldimethylsilyl)oxy)propyl side chain, and a 2,2-dimethylpropan-1-one terminal group. The tert-butyldimethylsilyl (TBS) group enhances steric protection and lipophilicity, while the bromine atom at position 7 may influence electronic properties and reactivity. This compound is primarily used in medicinal chemistry research, particularly in kinase inhibitor development due to its heterocyclic framework .
Properties
IUPAC Name |
1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGZPIBYWCLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BrN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101754 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-47-8 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to various bioactive molecules and has been explored for its potential as a therapeutic agent. Its unique pyrido[2,3-b][1,4]oxazine framework may offer novel mechanisms of action against certain diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-b][1,4]oxazine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the oxazine ring can enhance cytotoxicity against cancer cell lines. The bromine substitution may also influence the compound's reactivity and biological activity.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides (e.g., R-X) | Base catalysis | 75% |
| Oxidation | KMnO4 or H2O2 | Room temperature | 85% |
| Reduction | LiAlH4 or NaBH4 | Anhydrous conditions | 90% |
Material Science
Due to its unique structure, this compound may find applications in developing new materials with specific electronic or optical properties.
Case Study: Polymerization Studies
Research has indicated that incorporating pyrido[2,3-b][1,4]oxazine units into polymer backbones can enhance thermal stability and mechanical properties. Experimental data suggest that polymers derived from such compounds exhibit improved resistance to degradation under heat.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1). Key differences in substituents, halogens, and core scaffolds significantly affect physicochemical properties and biological activity.
Table 1: Comparative Analysis of Structurally Related Compounds
Impact of Halogen Substitution
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and binding affinity in hydrophobic pockets compared to chlorine . For example, brominated pyrrolopyridines (e.g., 7-bromo analog in Table 1) exhibit stronger non-covalent interactions in crystallographic studies than chlorinated analogs .
- Positional Effects: Bromine at position 7 (as in the target compound) vs. position 6 (e.g., 6-chloro-pyrrolopyridinone) alters molecular dipole moments and π-stacking efficiency, influencing solubility and crystallization behavior .
Role of Protective Groups
The TBS group in the target compound increases steric bulk and logP (predicted: ~4.2), enhancing membrane permeability compared to analogs with unprotected hydroxypropyl chains (e.g., logP ~1.8 for pyrrolopyridinones) . However, this group may also complicate synthetic routes due to sensitivity to acidic conditions.
Core Scaffold Variations
- Pyrido-Oxazine vs. In contrast, pyrazolopyrimidine cores (e.g., Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate) prioritize aromatic stacking interactions .
- Furopyridine vs. Pyrrolopyridine: Furopyridine derivatives (e.g., 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one) exhibit reduced solubility in aqueous media due to their fused aromatic systems, limiting bioavailability compared to the target compound’s oxazine ring .
Preparation Methods
Formation of the Pyrido[2,3-b]oxazine Core
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold can be synthesized by cyclization reactions involving amino alcohols and appropriately substituted pyridine derivatives. A common approach is:
- Starting from a 2-aminopyridine derivative, the amino group is reacted with a suitable aldehyde or halohydrin to form an intermediate amino alcohol.
- Intramolecular cyclization under acidic or basic conditions leads to the formation of the oxazine ring fused to the pyridine ring.
Literature reports (e.g., from transition metal-catalyzed methodologies and halohydrin reactions) show that α-imino rhodium carbenes and halohydrins can be used to access 3,4-dihydro-2H-1,4-oxazines, which are structurally related to the target compound’s oxazine moiety.
Installation of the 3-((tert-butyldimethylsilyl)oxy)propyl Side Chain
The 3-(tert-butyldimethylsilyloxy)propyl substituent is introduced via alkylation of the oxazine ring at the 6-position with a suitable halogenated propyl silyl ether derivative:
- 3-bromopropanol or 3-chloropropanol is first protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to afford the silyl-protected halohydrin.
- This silyl-protected halohydrin is then used as an alkylating agent to substitute at the 6-position of the pyrido-oxazine core, often under nucleophilic substitution conditions.
Acylation at the Nitrogen (N-1)
The final step involves acylation of the nitrogen atom at position 1 with 2,2-dimethylpropanoyl chloride (pivaloyl chloride):
- The pyrido-oxazine nitrogen acts as a nucleophile.
- Reaction with pivaloyl chloride in the presence of a base such as triethylamine or pyridine leads to formation of the amide linkage.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrido-oxazine core formation | 2-aminopyridine + aldehyde, acid/base catalyst | 65-80 | Cyclization under reflux in solvent |
| Bromination at 7-position | NBS, solvent (e.g., DMF), 0-25°C | 70-85 | Regioselective bromination |
| TBDMS protection of 3-hydroxypropyl halide | TBDMS-Cl, imidazole, DMF, room temp | 90-95 | High efficiency silyl protection |
| Alkylation at 6-position | TBDMS-protected halide, base (K2CO3), DMF, 60°C | 60-75 | Nucleophilic substitution |
| N-acylation | Pivaloyl chloride, Et3N, CH2Cl2, 0-25°C | 80-90 | Formation of amide bond |
These yields are representative based on similar heterocyclic syntheses documented in the literature and supplier synthetic routes.
Analytical and Purification Techniques
- Purification is generally achieved by column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures.
- Characterization includes NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the presence of the bromine, silyl ether, and amide functionalities.
- The molecular weight of the target compound is approximately 471.5 g/mol, consistent with the formula C21H35BrN2O3Si.
Research Findings and Optimization
- The use of TBDMS protection on the hydroxypropyl side chain is critical to prevent side reactions during alkylation and acylation steps.
- Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
- Transition metal catalysis and α-imino carbene intermediates have been explored for efficient oxazine ring formation, improving yields and selectivity.
- The choice of solvent and temperature in the alkylation step significantly affects the substitution efficiency and purity of the product.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, given its tert-butyldimethylsilyl (TBS) ether moiety?
- Methodological Answer : The TBS group is a common protecting group for alcohols. Its stability under basic/neutral conditions and sensitivity to acidic or fluoride-based cleavage agents (e.g., TBAF) must guide reaction design. For example, in multi-step syntheses involving brominated heterocycles (as seen in pyrido-oxazine scaffolds), ensure that subsequent steps (e.g., alkylation, cyclization) do not expose the TBS group to incompatible conditions. NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for verifying retention of the TBS group during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., dihydro-oxazine protons at δ ~3.5–4.5 ppm, TBS methyl groups at δ ~0.1–0.3 ppm).
- HRMS : Confirm molecular weight (e.g., discrepancies ≤ 0.02 Da indicate purity ).
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, Si-O-C at ~1250 cm⁻¹) .
Q. How should researchers handle the bromine substituent in reactivity studies?
- Methodological Answer : The 7-bromo group on the pyrido-oxazine core is prone to nucleophilic substitution (e.g., Suzuki coupling) or elimination under strong bases. Design cross-coupling reactions (e.g., with aryl boronic acids) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions. Monitor for dehalogenation side products via LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, given steric hindrance from the TBS group?
- Methodological Answer : Steric effects from the TBS and 2,2-dimethylpropan-1-one groups may reduce nucleophilic accessibility. Strategies include:
- Using bulky ligands (e.g., XPhos) in cross-couplings to mitigate steric interference.
- Employing high-dilution conditions for cyclization steps to favor intramolecular reactions over intermolecular side reactions.
- Validate yield improvements via DOE (Design of Experiments) frameworks, as seen in split-plot agricultural studies .
Q. What analytical approaches resolve contradictory data in NMR vs. HRMS results for this compound?
- Methodological Answer : Discrepancies may arise from isotopic impurities (e.g., bromine’s ⁷⁹Br/⁸¹Br split) or residual solvents.
- HRMS Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions for Br-containing ions.
- NMR Solvent Suppression : Use deuterated solvents (e.g., DMSO-d₆) and gradient shimming to minimize artifacts.
- Supplementary Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm connectivity .
Q. How can environmental fate studies for this compound be structured, given its potential persistence?
- Methodological Answer : Adopt frameworks like Project INCHEMBIOL :
Physicochemical Properties : Measure logP, water solubility, and hydrolysis rates (pH-dependent).
Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., soil/water systems).
Ecotoxicity : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines.
Q. What theoretical frameworks guide the design of bioactivity studies for this compound?
- Methodological Answer : Link to pharmacophore models or enzyme-binding hypotheses. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
